N-ACETYL-D-METHIONINE N-ACETYL-D-METHIONINE N-acetyl-D-methionine is an N-acetyl-D-amino acid in which the amino acid is D-methionine. It is a D-methionine derivative, a N-acetyl-D-amino acid and a N-acetylmethionine. It is a conjugate acid of a N-acetyl-D-methionine(1-). It is an enantiomer of a N-acetyl-L-methionine.
Brand Name: Vulcanchem
CAS No.: 1109-92-8
VCID: VC0074173
InChI: InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
SMILES: CC(=O)NC(CCSC)C(=O)O
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol

N-ACETYL-D-METHIONINE

CAS No.: 1109-92-8

Main Products

VCID: VC0074173

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25 g/mol

N-ACETYL-D-METHIONINE - 1109-92-8

CAS No. 1109-92-8
Product Name N-ACETYL-D-METHIONINE
Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
IUPAC Name (2R)-2-acetamido-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Standard InChIKey XUYPXLNMDZIRQH-ZCFIWIBFSA-N
Isomeric SMILES CC(=O)N[C@H](CCSC)C(=O)O
SMILES CC(=O)NC(CCSC)C(=O)O
Canonical SMILES CC(=O)NC(CCSC)C(=O)O
Description N-acetyl-D-methionine is an N-acetyl-D-amino acid in which the amino acid is D-methionine. It is a D-methionine derivative, a N-acetyl-D-amino acid and a N-acetylmethionine. It is a conjugate acid of a N-acetyl-D-methionine(1-). It is an enantiomer of a N-acetyl-L-methionine.
PubChem Compound 6991987
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator